molecular formula C7H13F2NO B12434184 [1-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanol

[1-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanol

Cat. No.: B12434184
M. Wt: 165.18 g/mol
InChI Key: GQZMHXIIQNHRCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanol: is a chemical compound with the molecular formula C7H13F2NO and a molecular weight of 165.18 g/mol . This compound is characterized by the presence of a pyrrolidine ring substituted with a difluoroethyl group and a hydroxymethyl group. It has gained interest in various fields of research and industry due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanol typically involves the reaction of pyrrolidine with difluoroethyl reagents under controlled conditions. One common method includes the use of difluoroethyl bromide as a starting material, which reacts with pyrrolidine in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions: [1-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, [1-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanol is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is used to study the effects of difluoroethyl groups on biological systems. It can be incorporated into bioactive molecules to investigate their interactions with biological targets .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It can be used as a precursor for the synthesis of pharmaceutical compounds with improved efficacy and reduced side effects .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of [1-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to altered biological activity. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target .

Comparison with Similar Compounds

  • (S)-(1-(2,2-Difluoroethyl)pyrrolidin-2-yl)methanol
  • (2R)-1-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanol
  • (1-(2,2-Difluoroethyl)pyrrolidin-2-yl)methanol

Comparison: Compared to other similar compounds, [1-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanol is unique due to its specific stereochemistry and the presence of both difluoroethyl and hydroxymethyl groups. These structural features contribute to its distinct chemical reactivity and biological activity .

Properties

IUPAC Name

[1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F2NO/c8-7(9)4-10-3-1-2-6(10)5-11/h6-7,11H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQZMHXIIQNHRCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.